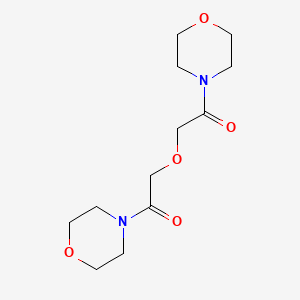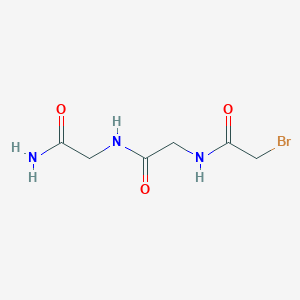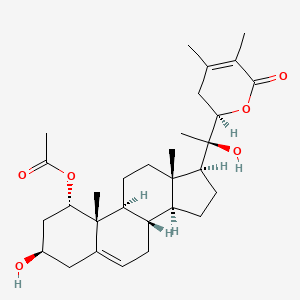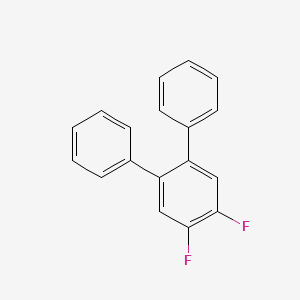
1,2-difluoro-4,5-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4,5-diphenylbenzene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It features two fluorine atoms and two phenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4,5-diphenylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of benzene derivatives followed by halogenation. The reaction conditions typically include the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetyl chloride (CH3COCl) for acylation, and fluorine sources for halogenation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-4,5-diphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) is common, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling, forming biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products include halogenated derivatives.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Scientific Research Applications
1,2-Difluoro-4,5-diphenylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-difluoro-4,5-diphenylbenzene in chemical reactions involves the interaction of its fluorine atoms and phenyl groups with various reagents. The fluorine atoms can act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In electrophilic aromatic substitution reactions, the fluorine atoms direct incoming electrophiles to specific positions on the ring, following the ortho/para-directing effect .
Comparison with Similar Compounds
1,2-Difluoro-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of phenyl groups.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine atoms in addition to fluorine atoms.
4,5-Difluoro-1,2-dinitrobenzene: Contains nitro groups instead of phenyl groups.
Uniqueness: 1,2-Difluoro-4,5-diphenylbenzene is unique due to the presence of both fluorine atoms and phenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
75599-96-1 |
|---|---|
Molecular Formula |
C18H12F2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,2-difluoro-4,5-diphenylbenzene |
InChI |
InChI=1S/C18H12F2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
MSBPEBWJEGWHND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



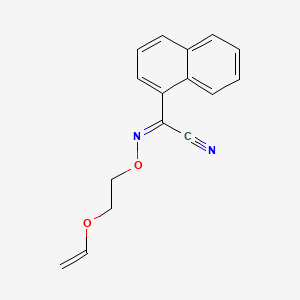
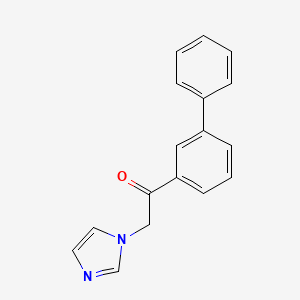
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
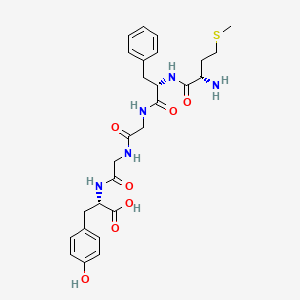
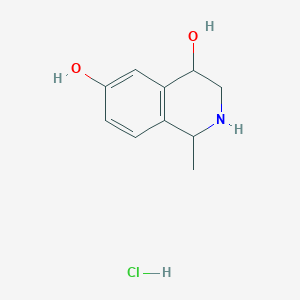
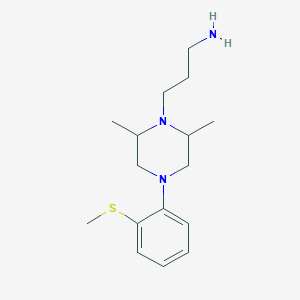

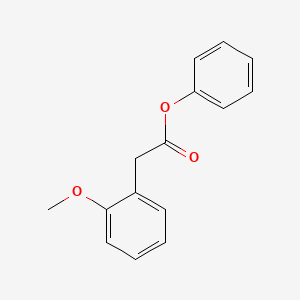
![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

